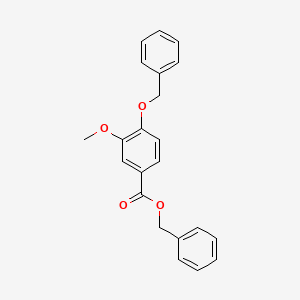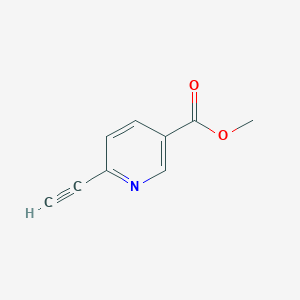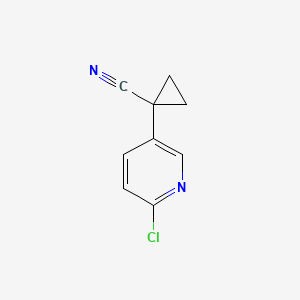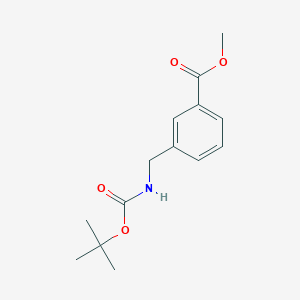
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
Descripción general
Descripción
“Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate” is a chemical compound with the CAS Number: 180863-55-2 . It has a molecular weight of 265.31 . The IUPAC name for this compound is "methyl 3-{[(tert-butoxycarbonyl)amino]methyl}benzoate" . It is a white to off-white solid .
Molecular Structure Analysis
The InChI code for this compound is "1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-6-5-7-11(8-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It is stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Non-Proteinogenic Amino Acids
This compound is utilized in the synthesis of non-proteinogenic amino acids, which are not found in nature but can be incorporated into peptides for the study of protein structure and function. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality during the synthesis process .
Development of Antimicrobial Agents
Researchers have explored the use of Methyl 3-(N-Boc-aminomethyl)benzoate in the development of new antimicrobial agents. The Boc-protected amino acid derivatives are key intermediates in creating compounds with potential antibacterial properties .
Creation of Bioactive Heterocyclic Compounds
The compound is a precursor in the creation of bioactive heterocyclic compounds, which are a class of compounds with wide-ranging pharmaceutical applications, including antifungal, anticancer, and antiviral activities .
Peptide Coupling Reactions
Methyl 3-(N-Boc-aminomethyl)benzoate is used in peptide coupling reactions where the Boc group protects the amino group, preventing unwanted side reactions and allowing for the specific bonding of peptide chains .
Advanced Drug Discovery
The compound’s role in the synthesis of heterocyclic compounds bearing oxygen atoms makes it a valuable asset in advanced drug discovery, particularly in the search for medicinally interesting compounds with unique biological activities .
Multistep Organic Syntheses
In multistep organic syntheses, this compound can be used as an intermediate for introducing the Boc-protected aminomethyl group into more complex organic molecules, which is a common requirement in pharmaceutical chemistry .
Ionic Liquid Formation
Methyl 3-(N-Boc-aminomethyl)benzoate is involved in the formation of room-temperature ionic liquids derived from protected amino acids. These ionic liquids have applications in green chemistry and as solvents in organic reactions .
Material Science Applications
The compound is also significant in material science, where it can be used to modify the properties of polymers, leading to the development of materials with specific characteristics such as enhanced durability or biocompatibility .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .
Propiedades
IUPAC Name |
methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-6-5-7-11(8-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEKNOSAAIRRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627682 | |
| Record name | Methyl 3-{[(tert-butoxycarbonyl)amino]methyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180863-55-2 | |
| Record name | Methyl 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180863-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-{[(tert-butoxycarbonyl)amino]methyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



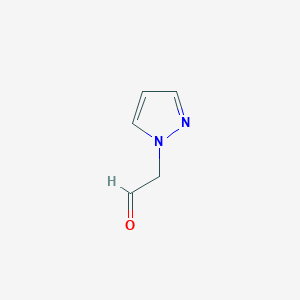
![2-Chloro-5-[(methylthio)methyl]pyridine](/img/structure/B1603793.png)

![(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B1603795.png)
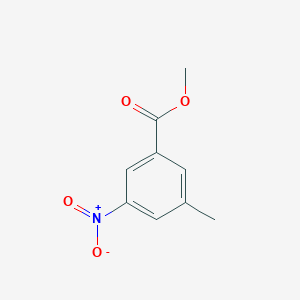
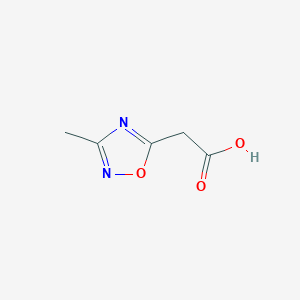
![8A-phenylhexahydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B1603801.png)

